molecular formula C15H12O2 B8740000 2-(9H-fluoren-2-yl)acetic acid

2-(9H-fluoren-2-yl)acetic acid

Cat. No.: B8740000
M. Wt: 224.25 g/mol
InChI Key: JZFNJONRKSSDGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(9H-fluoren-2-yl)acetic acid is an organic compound with the molecular formula C15H12O2 It consists of a fluorene moiety attached to an acetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(9H-fluoren-2-yl)acetic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts reaction of fluorene with methyl α-chloro-α-(methylthio)acetate, followed by hydrolysis . The reaction typically requires a catalyst such as aluminum chloride and is carried out under anhydrous conditions to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(9H-fluoren-2-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the fluorene ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Fluorenone or fluorenecarboxylic acid.

    Reduction: Fluorenemethanol or fluorene.

    Substitution: Halogenated fluorenes.

Scientific Research Applications

2-(9H-fluoren-2-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex fluorene derivatives.

    Biology: Its derivatives are studied for their potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific molecular pathways.

    Industry: It is used in the production of polymers and other materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(9H-fluoren-2-yl)acetic acid involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects may be due to the inhibition of enzymes involved in the inflammatory response. The exact pathways and targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Uniqueness: 2-(9H-fluoren-2-yl)acetic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships and developing new materials or pharmaceuticals.

Properties

Molecular Formula

C15H12O2

Molecular Weight

224.25 g/mol

IUPAC Name

2-(9H-fluoren-2-yl)acetic acid

InChI

InChI=1S/C15H12O2/c16-15(17)8-10-5-6-14-12(7-10)9-11-3-1-2-4-13(11)14/h1-7H,8-9H2,(H,16,17)

InChI Key

JZFNJONRKSSDGV-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of fluorene-2-glyoxylic acid (33.7 g) in hydrazine hydrate (50 ml) is refluxed until solution is achieved, cooled and treated with potassium hydroxide (33.7 g) in portions. The mixture is then refluxed for 1 hour, and the excess hydrazine removed by distillation. The residue is dissolved in water and extracted with chloroform. The aqueous layer is acidified to pH 2.0 with 10% HCl and extracted with ether. The ether extracts are washed, dried (MgSO4) and evaporated to give the title compound (29.7 g, mp 184°-186°).
Name
fluorene-2-glyoxylic acid
Quantity
33.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
33.7 g
Type
reactant
Reaction Step Two

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